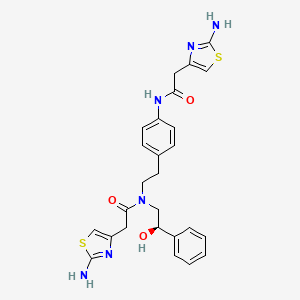

Mirabegron Impurity 4

Description

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFVOWZGHSXRG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Mirabegron Impurity 4, like Mirabegron, is primarily targeted at the β3-adrenergic receptor . This receptor plays a crucial role in treating overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.

Mode of Action

It’s known that mirabegron, the parent compound, acts byactivating the β3-adrenergic receptor . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity.

Biochemical Pathways

The biochemical pathway of this compound involves a Mannich reaction between Mirabegron and residual formaldehyde present in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO). This reaction leads to the formation of a Mirabegron dimer bridged by methylene.

Pharmacokinetics

Studies on mirabegron have shown that it has poor solubility and low bioavailability. Efforts to improve these properties have led to the development of co-amorphous dispersions of Mirabegron, which have shown improved solubility and thermodynamic stability.

Result of Action

The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity. This helps in managing the symptoms of overactive bladder (OAB).

Action Environment

The formation of this compound is influenced by environmental factors such as temperature and the presence of residual formaldehyde in excipients. Higher temperatures accelerate the reaction rate between Mirabegron and formaldehyde, leading to higher levels of this impurity. Therefore, controlling the formaldehyde content in excipients and maintaining optimal temperatures are crucial to avoid such reactions and improve the quality of the product.

Analyse Biochimique

Biochemical Properties

Mirabegron Impurity 4 is formed by a Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO). The amount of formaldehyde has a linear relationship with the content of the generated dimer impurity within a certain range.

Activité Biologique

Mirabegron Impurity 4, a derivative of the β3-adrenergic receptor agonist Mirabegron, has garnered attention in pharmacological research due to its biological activity, particularly in the context of treating overactive bladder (OAB). This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and clinical implications based on diverse sources.

Target Receptor

this compound primarily targets the β3-adrenergic receptor , similar to its parent compound, Mirabegron. Activation of this receptor is crucial for enhancing bladder capacity and reducing symptoms associated with OAB. The compound's action is facilitated through a Mannich reaction , which occurs between Mirabegron and residual formaldehyde present in excipients such as polyethylene glycol (PEG) and polyoxyethylene (PEO) .

Biochemical Pathways

Upon activation of the β3-adrenergic receptor, this compound leads to increased intracellular levels of cyclic AMP (cAMP), promoting relaxation of the bladder smooth muscle. This effect is vital for alleviating urinary urgency and frequency .

Pharmacokinetics

Research indicates that Mirabegron exhibits poor solubility and low bioavailability, which may also apply to its impurities. The pharmacokinetic profile suggests that concentrations required for therapeutic efficacy in human bladder smooth muscle are significantly higher than those observed in isolated cell studies .

This compound is characterized by its formation through a reaction that involves residual formaldehyde. In laboratory settings, it has been observed that under accelerated stability conditions, levels of this impurity can reach up to 0.19%, approaching the identification threshold of 0.2% as per ICH guidelines .

Clinical Studies and Findings

Efficacy and Safety

A retrospective observational study involving female patients with OAB indicated that treatment with Mirabegron led to significant symptomatic improvement and a favorable safety profile. Specifically, there were no significant cardiovascular adverse events noted, suggesting that Mirabegron and its impurities maintain a satisfactory safety profile in clinical practice .

Persistence and Adherence

Further analysis showed that patients prescribed Mirabegron demonstrated greater persistence and adherence compared to those on traditional antimuscarinics. This finding highlights the potential advantages of using Mirabegron and its impurities in long-term management strategies for OAB .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Characteristic | Details |

|---|---|

| Target Receptor | β3-Adrenergic Receptor |

| Mechanism of Action | Activation leads to increased cAMP and bladder muscle relaxation |

| Formation | Mannich reaction with residual formaldehyde |

| Pharmacokinetics | Poor solubility; therapeutic concentrations higher than expected |

| Clinical Efficacy | Significant improvement in OAB symptoms; favorable safety profile |

| Adherence Rates | Higher persistence compared to traditional therapies |

Applications De Recherche Scientifique

Analytical Methods

The detection and quantification of Mirabegron Impurity 4 are critical for ensuring the quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) methods have been developed for this purpose. For instance, a reverse phase HPLC method was validated to quantitatively determine potential impurities in Mirabegron, including Impurity 4. This method demonstrated a limit of detection as low as 0.02 ppm, highlighting its effectiveness in pharmaceutical analysis .

Stability Studies

Research indicates that impurities like this compound can affect the stability of the parent compound. A study showed that under accelerated stability conditions, levels of this impurity could rise significantly, potentially exceeding regulatory thresholds . Understanding these dynamics is essential for formulating stable pharmaceutical products.

Regulatory Compliance

The characterization and quantification of impurities are vital for meeting regulatory requirements. The synthesis and analysis of this compound contribute to fulfilling these obligations by ensuring that all components within a drug formulation are well-documented and compliant with safety standards .

Impact on Pharmacokinetics

The pharmacokinetic profile of Mirabegron may also be influenced by its impurities. Studies suggest that impurities can alter the solubility and bioavailability of the active ingredient, which is crucial for assessing therapeutic efficacy . Understanding these interactions helps in optimizing formulations for better patient outcomes.

Case Studies

- Synthesis and Characterization : A study synthesized five impurities of Mirabegron, including Impurity 4, using NMR and IR spectroscopy for structural characterization. This work highlighted the importance of identifying impurities to enhance the safety profile of the drug .

- Stability Assessment : Research assessed the stability of Mirabegron formulations containing various impurities under different environmental conditions. The findings indicated that certain impurities could significantly impact the degradation pathways of Mirabegron, necessitating careful formulation strategies .

- Formulation Optimization : A comprehensive study focused on optimizing the synthesis route for Mirabegron to minimize impurity formation. By adjusting reaction conditions, researchers were able to reduce impurity levels effectively while maintaining product efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Other β3-Adrenoceptor Agonists

Mirabegron shares its class with vibegron, another selective β3-adrenoceptor agonist. While both drugs target β3 receptors, mirabegron’s impurity profile is distinct due to its chiral synthesis challenges. In contrast, vibegron’s structure lacks a chiral center, simplifying impurity control . Pharmacologically, mirabegron and vibegron show comparable efficacy in reducing OAB symptoms, but vibegron demonstrates faster onset in reducing urinary incontinence episodes (e.g., 4-week improvement vs. mirabegron’s 12-week timeline) .

| Parameter | Mirabegron (R-form) | Mirabegron Impurity 4 (S-form) | Vibegron |

|---|---|---|---|

| Pharmacological Activity | Active β3 agonist | Inactive | Active β3 agonist |

| Chirality | (R)-enantiomer | (S)-enantiomer | Non-chiral |

| Key Impurities | (S)-enantiomer | N/A | Process-related byproducts |

| Regulatory Threshold | <0.15% | <0.15% | <0.10% |

Comparison with Antimuscarinic Agents

Antimuscarinics like solifenacin and tolterodine are first-line OAB therapies but exhibit distinct impurity-related challenges. In contrast, this compound is pharmacologically inert, contributing to mirabegron’s superior tolerability profile. Clinical trials report dry mouth incidence of 2.3–2.8% with mirabegron versus 8.6% with tolterodine .

Clinical and Metabolic Implications

However, mirabegron itself has shown off-target benefits, such as improving glucose homeostasis and insulin sensitivity in obese patients, likely via β3-adrenoceptor activation in adipose tissue . These effects are absent in its (S)-enantiomer, reinforcing the need for stringent impurity control to maximize therapeutic outcomes.

Research Findings and Data Tables

Pharmacokinetic Considerations

Mirabegron exhibits dose-dependent pharmacokinetics, with 28% higher AUC at 100 mg due to P-glycoprotein saturation . Impurity 4’s pharmacokinetics remain unstudied but are presumed inactive.

Q & A

Q. How to optimize impurity profiling workflows for this compound in compliance with FDA/EMA guidelines?

- Methodological Answer: Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) and material attributes (CMAs). Use risk assessment tools (e.g., FMEA) to prioritize analytical parameters. For lifecycle management, submit post-approval changes via comparability protocols to streamline regulatory updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.